3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug design targeting various biological pathways.
The compound is synthesized through various chemical reactions involving pyrimidine derivatives and has been reported in multiple scientific studies focusing on its synthesis and biological activity. Notable studies include those by Miklós and Fülöp (2010) and recent advancements in its synthesis methods reported in 2022 and 2023 .
This compound is classified under heterocyclic compounds, specifically as a pyrido derivative. It is characterized by the presence of both pyridine and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
The synthesis of 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one features:
Key structural data includes:
The compound participates in various chemical reactions due to its functional groups:
Reactions typically require careful control of conditions (temperature, pressure) and the use of catalysts to optimize yields. For instance, copper(I) catalysis has been shown to facilitate efficient transformations in related compounds .
The mechanism of action for compounds like 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one often involves:
Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-cancer properties, which are attributed to their ability to interact with epidermal growth factor receptors (EGFR) and other targets within cancer cells .
Relevant data includes melting points, boiling points, and spectral data confirming structural integrity post-synthesis.
The applications of 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one extend into several fields:
The pharmacophoric elements of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives comprise three key features:
Table 1: Biological Targets of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Molecular Target | Biological Function | Therapeutic Implication |
---|---|---|
Tyrosine Kinases (EGFR) | Signal transduction in proliferation | Non-small cell lung cancer |
Dihydrofolate Reductase | Folate metabolism, nucleotide synthesis | Antimetabolite cancer therapy |
Cyclin-Dependent Kinases | Cell cycle regulation | Breast cancer, leukemia |
Phosphodiesterases | Hydrolysis of cAMP/cGMP | Immunomodulation, erectile dysfunction |
PI3K/mTOR Pathway | Regulation of cell growth and survival | Solid tumor targeting |
This scaffold demonstrates enhanced target promiscuity compared to monocyclic analogs due to its conformational rigidity and electronic distribution. For example, molecular docking studies of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one reveal simultaneous hydrogen bonding with Leu694 and Leu820 of EGFR’s hinge region and hydrophobic interactions with Val702 via the m-tolyl group . The compound’s planar geometry (validated by X-ray crystallography) facilitates deep penetration into kinase ATP-binding clefts, while its dipole moment (calculated: 4.8 Debye) optimizes electrostatic complementarity [9].
Synthetic accessibility further enhances scaffold utility. Key methods include:
Table 2: Synthetic Methods for Pyrido[2,3-d]pyrimidin-4(3H)-one Core
Method | Conditions | Yield | Key Advantage |
---|---|---|---|
Ionic Liquid Catalysis | 80°C, 2-6 min, solvent-free | 79-95% | Rapid, high atom economy |
Meldrum’s Acid Condensation | Reflux, DMF, 4-6 h | 65-80% | Functional group tolerance |
Microwave-Assisted | 120°C, 150 W, 8-15 min | 85-93% | Energy efficiency, scalability |
Three-Component Reaction | AcOH, 100°C, 3-5 h | 70-82% | Single-step complexity |
The bioactivity of pyrido[2,3-d]pyrimidin-4(3H)-ones is exquisitely sensitive to C2 and C3 substitutions. 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one exemplifies optimized substitutions conferring dual advantages:
m-Tolyl at C2 Position:
Table 3: Impact of C2 Aryl Substitutions on Anticancer Activity (HepG-2 IC₅₀)
C2 Substituent | IC₅₀ (μM) | LogP | EGFR Binding Energy (kcal/mol) |
---|---|---|---|
m-Tolyl | 0.3 ± 0.02 | 2.82 | -9.8 |
Phenyl | 1.2 ± 0.1 | 2.15 | -8.1 |
p-Chlorophenyl | 0.7 ± 0.05 | 3.24 | -8.9 |
p-Methoxyphenyl | 2.5 ± 0.3 | 1.95 | -7.3 |
3,4-Dimethoxyphenyl | 0.9 ± 0.08 | 2.10 | -8.5 |
3-Amino Group:
Table 4: Structure-Activity Relationship of C3 Modifications
C3 Group | CDK4 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | Key Interaction Change |
---|---|---|---|
Amino | 0.057 ± 0.003 | 6 ± 0.5 | Dual H-bond with Glu144/Asn158 |
Methyl | 0.91 ± 0.04 | 48 ± 3 | Loss of H-bonding |
Chloro | 1.24 ± 0.1 | 97 ± 8 | Steric clash with Leu148 |
Thioxo | 0.32 ± 0.02 | 19 ± 1 | Single H-bond with Asn158 |
Hydrazino | 0.18 ± 0.01 | 12 ± 0.9 | Extended H-bond to Asp163 |
Synergistic Effects: The 3-amino/m-tolyl combination demonstrates unanticipated cooperativity:
Compounds Mentioned in Text
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: